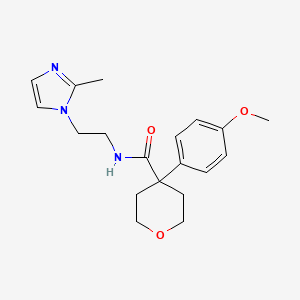![molecular formula C17H17N3O3S2 B2488778 N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-methylbenzamide CAS No. 923185-94-8](/img/structure/B2488778.png)
N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-methylbenzamide, also known as DMTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMTB is a small molecule inhibitor of the enzyme protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. In
Scientific Research Applications
DNA Interaction and Anticancer Activity
- DNA Binding and Cleavage : Complexes involving N-sulfonamide derivatives, including variants of N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-methylbenzamide, exhibit a significant role in DNA binding and cleavage, impacting genotoxicity and anticancer activity. These interactions are critical in understanding the compound's potential in cancer treatment (González-Álvarez et al., 2013).
Molecular Synthesis and Drug Development
- N,N-bidentate Directing Group : The structural feature of an N,N-bidentate directing group in similar compounds has potential applications in metal-catalyzed C-H bond functionalization reactions, which are important in drug development and molecular synthesis (Al Mamari, Al Awaimri, & Al Lawati, 2019).
Antimicrobial and Antifungal Properties
- Antibacterial Agents : Certain derivatives of this compound have shown promising antibacterial activity, particularly against specific strains such as Staphylococcus aureus and Bacillus subtilis, indicating its potential in developing new antibacterial agents (Palkar et al., 2017).
- Antifungal Agents : Other synthesized derivatives exhibit notable antifungal properties, suggesting its use in treating fungal infections (Narayana et al., 2004).
Cytotoxicity and Cancer Research
- Cancer Cell Line Studies : The compound's derivatives have been studied for their cytotoxic effects on various cancer cell lines, offering insights into their potential therapeutic application in cancer treatment (Kumar & Singh, 2020).
Radioligand and Brain Imaging
- PET Imaging : Derivatives of this compound have been explored for their potential as radioligands in positron emission tomography (PET) imaging of the brain, particularly for metabotropic glutamate receptor type 1 (mGluR1) (Fujinaga et al., 2012).
Mechanism of Action
Target of Action
Similar compounds are known to target various enzymes and receptors in the body, which play crucial roles in numerous biological processes .
Mode of Action
It’s common for such compounds to interact with their targets by binding to them, thereby altering their function and leading to various physiological changes .
Biochemical Pathways
Similar compounds are known to influence a variety of biochemical pathways, leading to downstream effects that can impact various physiological processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .
Result of Action
Similar compounds are known to induce a variety of effects at the molecular and cellular levels, which can lead to observable physiological changes .
Action Environment
Factors such as temperature, ph, and the presence of other substances can significantly impact the action of such compounds .
properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-11-4-6-12(7-5-11)16(21)19-17-18-14-9-8-13(10-15(14)24-17)25(22,23)20(2)3/h4-10H,1-3H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOWKHNFYRKHBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2488695.png)
![1-(2-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2488697.png)



![(Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/no-structure.png)
![(E)-6-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B2488705.png)
![1-(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2488707.png)



![Cyclopropylmethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-pyrimidinecarboxylate](/img/structure/B2488714.png)
![3-amino-7,7-dimethyl-5-oxo-N-[(oxolan-2-yl)methyl]-4-phenyl-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2488718.png)